N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
The compound N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a pyrazoline derivative featuring dual sulfonamide groups. Its structure includes:
- A 4,5-dihydro-1H-pyrazoline core substituted at position 1 with a 4-fluorobenzenesulfonyl group.
- Position 5 is occupied by a 4-methylphenyl moiety.
- Position 3 is linked to a phenyl ring bearing an ethane-1-sulfonamide group.
Properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-12-8-18(9-13-21)23-16-24(19-6-4-17(2)5-7-19)28(26-23)34(31,32)22-14-10-20(25)11-15-22/h4-15,24,27H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVWXVZCMITQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, including the formation of the dihydropyrazole core and subsequent functionalization with sulfonyl and phenyl groups. Common reagents used in these reactions include fluorobenzene, methylbenzene, and ethanesulfonamide. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Effects on the Pyrazoline Core
The target compound’s para-fluoro and para-methyl substituents distinguish it from analogues. Key comparisons include:
Key Observations :
Sulfonamide Functional Groups
The dual sulfonamide groups in the target compound contrast with mono-sulfonamide analogues:
- Compounds: Mono-sulfonamide pyrazolines showed moderate diuretic activity in silico . The target’s dual sulfonamides may enable dual-target inhibition or stronger hydrogen bonding.
- The target’s lower molecular weight (~500–520 g/mol) may improve bioavailability.
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed exploration of its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity, particularly in the realm of medicinal chemistry. Its structure can be broken down as follows:
- Sulfonamide moiety : Contributes to the compound's interaction with biological targets.
- Pyrazole ring : Known for its role in various pharmacological activities.
- Fluorobenzene group : Enhances lipophilicity and may influence binding interactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in various metabolic pathways, similar to other known sulfonamides.
- Receptor Modulation : The compound may act on specific receptors, altering cellular signaling pathways that regulate cell proliferation and survival.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Sulfonamides are often associated with anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
- Metabolic Stability :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Enzyme inhibition | Targeting metabolic pathways |
Case Studies
- Colorectal Cancer Study :
- Metabolic Stability Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
